molecular formula C13H20N4O3S B5575873 N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide

Cat. No.: B5575873
M. Wt: 312.39 g/mol
InChI Key: AWTALXUMPLLNEM-PWSUYJOCSA-N
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Description

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide is 312.12561169 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds like pyrazines and pyrroles play a crucial role in the pharmaceutical and agrochemical industries due to their high biological activities. Pyrazines, for instance, are used in pharmaceutical intermediates, with 2-methylpyrazine serving as a raw material for anti-tuberculosis drugs such as pyrazinamide (Higasio & Shoji, 2001).

Synthesis and Applications in Organic Chemistry

The synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles has been reported. This method, which involves different catalysts and reaction conditions, results in compounds like 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, demonstrating the versatility of these heterocyclic compounds in organic synthesis (Rostovskii et al., 2017).

Catalytic Applications in Chemical Synthesis

Compounds such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been used as efficient and homogeneous catalysts for synthesizing various heterocyclic derivatives, including pyrazines. This catalytic approach is significant for its high yields, short reaction times, and compliance with green chemistry principles (Khazaei et al., 2015).

Antimicrobial Activities of Heterocyclic Compounds

Studies have shown the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, indicating potential use as antimicrobial agents. These synthesized compounds, including pyrazines, have shown promising results in vitro antibacterial and antifungal activities, highlighting their potential applications in medical research (Darwish et al., 2014).

Photoinduced Catalyst-Free Cyclization

A study demonstrated the N-radical-initiated cyclization involving sulfonylation of unactivated alkenes through the insertion of sulfur dioxide under photoinduced, catalyst-free conditions. This process resulted in the formation of sulfonated 3,4-dihydro-2H-pyrroles, showing the potential of such methods in the synthesis of complex heterocyclic compounds (Mao et al., 2017).

Properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-9(2)10-7-17(21(3,19)20)8-12(10)16-13(18)11-6-14-4-5-15-11/h4-6,9-10,12H,7-8H2,1-3H3,(H,16,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTALXUMPLLNEM-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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